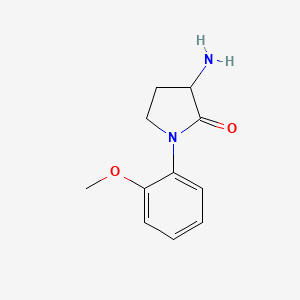

3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one

Description

3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a 5-membered lactam ring substituted with an amino group at position 3 and a 2-methoxyphenyl group at position 1. The methoxy group on the aromatic ring and the amino substituent on the lactam ring contribute to its electronic and steric properties, influencing solubility, target binding, and metabolic stability.

Properties

IUPAC Name |

3-amino-1-(2-methoxyphenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-6-8(12)11(13)14/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSOLIMBKIINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects :

- Halogenation (e.g., bromine at position 3) introduces steric bulk and may enhance crystallographic utility .

- Fluorine substitution (e.g., 2-fluorophenyl) increases electronegativity, altering electronic distribution and pKa (predicted pKa = 8.05) compared to methoxy .

- Difluoromethoxy groups improve metabolic stability due to fluorine's resistance to oxidative degradation .

Key Observations:

- Safety: The absence of hazards in 3-amino-1-hydroxy-pyrrolidin-2-one contrasts with the acute toxicity of 4-amino-1-(3-fluorophenyl)pyrrolidin-2-one , highlighting the impact of substituents on toxicity.

- Efficacy : Pyrrolidin-2-one derivatives generally exhibit superior safety margins compared to pyrrolidin-2,5-dione analogs, which show lower TD50 values .

Biological Activity

3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one is a pyrrolidinone derivative notable for its structural features, including an amino group and a methoxy-substituted phenyl ring. This compound has been investigated for various biological activities, particularly in medicinal chemistry contexts. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound's structure enhances its lipophilicity due to the methoxy group at the 2-position of the phenyl ring, which may influence its interactions with biological targets. The five-membered pyrrolidine ring contributes to its reactivity and potential pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Anti-inflammatory effects : Pyrrolidinone derivatives have shown potential as anti-inflammatory agents, modulating inflammatory pathways.

- Analgesic properties : Some studies suggest that these compounds can alleviate pain through interactions with neurotransmitter systems.

- Neuroprotective effects : There is evidence that certain derivatives may protect neuronal cells from damage, making them candidates for treating neurodegenerative diseases.

- Antiviral activities : Pyrrolidinone derivatives have demonstrated activity against various viruses, highlighting their potential in antiviral drug development.

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the amino group can act as a nucleophile in electrophilic substitution reactions, potentially interacting with various receptors and enzymes. Interaction studies typically focus on binding affinities to specific targets, which are crucial for understanding pharmacodynamics and pharmacokinetics.

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-1-(4-methoxyphenyl)pyrrolidin-2-one | Similar pyrrolidine structure with para substitution | Potentially different biological activity due to substitution |

| 4-Amino-N-(2-methoxyphenyl)butanamide | Longer aliphatic chain | Different pharmacokinetic properties due to chain length |

| 3-Amino-N-(4-methoxyphenyl)propanamide | Contains a propanamide moiety | May exhibit distinct receptor interactions compared to pyrrolidines |

Case Studies and Research Findings

- Neuroprotective Activity : A study evaluated various pyrrolidinone derivatives for neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that certain analogs significantly reduced cell death induced by oxidative agents, suggesting potential therapeutic applications in neurodegeneration .

- Antiviral Screening : In another investigation, derivatives were tested for antiviral activity against several viruses. The findings revealed that some compounds exhibited significant inhibition of viral replication, indicating their potential as antiviral agents .

- Anti-inflammatory Mechanisms : Research has shown that certain pyrrolidinone derivatives can modulate inflammatory cytokine production in vitro. These compounds demonstrated the ability to inhibit pro-inflammatory pathways, supporting their development as anti-inflammatory drugs .

Preparation Methods

Cyclopropane Ring-Opening and Pyrrolidin-2-one Formation

A highly efficient method involves the use of donor–acceptor cyclopropanes bearing aryl substituents. These cyclopropanes react with anilines or benzylamines in the presence of acetic acid under reflux conditions in toluene, leading to the formation of 1,5-substituted pyrrolidin-2-ones in a one-pot operation. The ester group at the C(3) position is subsequently removed via alkaline saponification and thermolysis to yield the target pyrrolidinone.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclopropane + Aniline | Reflux, 2 equiv. AcOH, toluene | Pyrrolidin-2-one intermediate |

| Ester Removal | NaOH aqueous solution, ethanol, RT | Dealkoxycarbonylation to target |

| Compound | Starting Cyclopropane Derivative | Amine Used | Yield (%) | Notes |

|---|---|---|---|---|

| 2a | Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate | p-Anisidine | 45 | Ivory solid, mp 112–114 °C |

| 2b | Styryl-derived cyclopropane | Aniline | 79 | High yield |

| 2c | 2-Phenylcyclopropane-1,1-diesters | Aniline | 47 | Confirmed by X-ray crystallography |

This method is advantageous due to its one-pot nature and relatively high overall yields (up to ~79%).

Palladium-Catalyzed Cross-Coupling for N-Aryl Pyrrolidinones

Another robust approach involves palladium-catalyzed amination reactions where an aryl halide bearing a methoxy substituent (e.g., 2-methoxyphenyl bromide) is coupled with pyrrolidin-2-one derivatives or their precursors. This method uses ligands such as xantphos and bases like tert-butoxide under nitrogen atmosphere at elevated temperatures (90–110 °C). The reaction mixture is purified by chromatography or preparative HPLC to isolate the desired N-aryl pyrrolidinone.

| Component | Quantity/Equiv. |

|---|---|

| Aryl halide (2-methoxyphenyl bromide) | 1.2 equiv. |

| Pyrrolidin-2-one derivative | 1 equiv. |

| Pd2(dba)3 | 0.1 equiv. |

| Xantphos | 0.2 equiv. |

| t-BuONa | 2 equiv. |

| Solvent | Toluene |

| Temperature | 90–110 °C |

| Time | 12 h |

This method provides a direct route to N-(2-methoxyphenyl) substituted pyrrolidinones with high selectivity and purity.

Multi-Component Condensation and Hydrazone Formation

In some patented processes, aldehyde precursors bearing methoxy-substituted aromatic rings are converted into hydrazones under acidic aqueous conditions (e.g., hydrochloric acid). These hydrazones serve as intermediates for further transformations leading to amino-substituted pyrrolidinones. The process includes acylation steps in the presence of amines to afford acetylamino derivatives, which upon hydrolysis and cyclization yield the target compound.

- Starting from methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate hydrochloride.

- Reaction with acylating agents and amines.

- Hydrolysis and cyclization steps.

- Economical and short synthetic route compared to prior art.

Research Findings and Data Summary

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Donor–Acceptor Cyclopropane Route | Cyclopropane + Aniline, AcOH, toluene, NaOH saponification | 45–79 | One-pot, moderate to high yield | Requires ester removal step |

| Pd-Catalyzed Cross-Coupling | Aryl halide, Pd2(dba)3, xantphos, t-BuONa, toluene | Not specified | Direct N-aryl substitution, high purity | Requires expensive catalysts |

| Hydrazone Intermediate Route | Aldehyde, HCl aqueous, acylating agents, amines | Not specified | Economical, short synthesis | Multi-step, requires careful control |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-(2-methoxyphenyl)pyrrolidin-2-one, and how are reaction conditions optimized?

- Synthesis Steps :

- Pyrrolidinone Core Formation : Cyclization of intermediates (e.g., carboxylic acid derivatives) under acidic or basic conditions to form the pyrrolidin-2-one scaffold.

- Substituent Introduction : The 2-methoxyphenyl group is introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl groups) .

- Amination : Selective introduction of the amino group at the 3-position using reductive amination or protecting-group strategies to ensure regioselectivity .

Q. How is the structural identity of this compound confirmed in experimental settings?

- Spectroscopic Techniques :

- NMR : - and -NMR verify substituent positions (e.g., methoxy proton signals at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (expected: ~218.25 g/mol for CHNO) .

Q. What preliminary biological screening approaches are recommended for this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., IC determination).

- Antimicrobial Activity : Broth microdilution to assess MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Advanced Research Questions

Q. How does the 2-methoxy substituent on the phenyl ring influence the compound’s physicochemical and pharmacological properties compared to halogenated analogs?

- Electronic Effects : The methoxy group’s electron-donating nature increases electron density on the phenyl ring, altering binding affinity to hydrophobic enzyme pockets.

- Lipophilicity : LogP calculations (e.g., using ChemDraw) show higher lipophilicity than fluoro analogs, enhancing membrane permeability but potentially reducing solubility .

- Metabolic Stability : Methoxy groups resist oxidative metabolism better than halogens, as shown in microsomal stability assays .

Q. What experimental strategies address contradictions in reported biological activity data (e.g., conflicting IC values)?

- Standardized Assay Conditions : Use uniform cell lines (e.g., ATCC-certified), buffer systems, and positive controls (e.g., doxorubicin for cytotoxicity).

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays to rule out assay interference .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC = -logIC) and assess batch-to-batch compound purity via HPLC .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on substituent interactions with key residues (e.g., hinge regions).

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like Hammett constants (σ) for substituent effects on activity .

Safety and Handling

- Hazard Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation; if exposed, rinse with water for 15 minutes and consult a physician .

- Storage : Store at -20°C under inert atmosphere (N) to prevent degradation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.